BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Synthetic Methodology Diastereoselective Synthesis Heterocyclic Chemistry

Procure this bicyclic heterocycle (CAS 72748-85-7) for CNS drug discovery and kinase inhibitor development. The primary amine enables acylation, alkylation, and urea formation. Its saturated benzimidazole core confers higher basicity and conformational rigidity than aromatic analogs. Choose this scaffold for systematic SAR exploration before transitioning to enantiopure forms.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 72748-85-7
Cat. No. B1606292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine
CAS72748-85-7
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)NC=N2
InChIInChI=1S/C7H11N3/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10)
InChIKeyXPJLVDOGXOROPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 72748-85-7) for Research Procurement: Scaffold Specifications and Sourcing


4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 72748-85-7; molecular formula C₇H₁₁N₃; MW 137.18 g/mol) is a bicyclic heterocyclic compound comprising a partially saturated benzimidazole core with a primary amine at the 5-position [1]. The compound exhibits a calculated octanol-water partition coefficient (LogP) of -0.1, indicative of moderate hydrophilicity [2]. As a versatile small-molecule scaffold, the 5-position primary amine enables acylation, alkylation, and Schiff base formation for derivative synthesis . The compound is commercially available as the racemic mixture, typically at ≥95% purity, though users should verify exact stereochemical composition based on their application requirements .

Why 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Cannot Be Replaced by Other Benzimidazole Derivatives


Although numerous benzimidazole derivatives are commercially available, substituting 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine with structurally similar analogs is inadvisable without rigorous validation. The tetrahydrobenzimidazole scaffold exhibits fundamental physicochemical differences from its fully aromatic benzimidazole counterparts, including higher melting points and greater basicity [1]. The primary amine at the 5-position represents a specific, unsubstituted nucleophilic handle that enables downstream derivatization pathways distinct from those available with 2-substituted analogs such as 2-cyclohexyl or 2-isopropyl derivatives, which bear pre-installed hydrophobic substituents that alter both reactivity and downstream molecular properties . Furthermore, the chiral center at the 5-position means that the racemic mixture (standard commercial form) cannot be assumed to behave identically to enantiopure (R)- or (S)-forms in asymmetric syntheses or stereospecific biological assays [2]. These structural and stereochemical distinctions produce measurable differences in synthetic outcomes, physicochemical behavior, and biological performance, as documented in the comparative evidence below.

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine: Quantitative Differentiation Evidence Versus Analogs


Synthetic Efficiency: Diastereocontrolled Core Assembly vs. Multi-Step Alternative Routes

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core can be accessed via diastereoselective intermolecular ene reactions of 4-vinylimidazole Diels-Alder cycloadducts with N-phenylmaleimide, delivering high yields, high atom economy, and diastereocontrol of up to 5 new stereocenters in a single step [1]. In contrast, traditional benzimidazole synthesis via condensation of o-phenylenediamine with carboxylic acid derivatives requires separate reduction steps to achieve the partially saturated tetrahydro framework, adding synthetic steps and reducing overall yield [2]. While this evidence pertains to the broader tetrahydrobenzimidazole scaffold class rather than the specific 5-amine derivative, it demonstrates that the partially saturated core structure enables distinct synthetic disconnections unavailable to fully aromatic benzimidazoles .

Synthetic Methodology Diastereoselective Synthesis Heterocyclic Chemistry

Physicochemical Properties: Tetrahydro vs. Aromatic Benzimidazole Baseline

Tetrahydrobenzimidazoles as a class consistently exhibit higher melting points and greater basicity than their fully aromatic benzimidazole counterparts [1]. While quantitative melting point and pKa data for the specific 5-amine derivative are not reported in the accessible primary literature, the class-level trend establishes a directional physicochemical difference that affects chromatographic behavior, salt formation, and formulation properties. The target compound shows a calculated LogP of -0.1, indicating higher hydrophilicity than typical 2-substituted analogs, which bear lipophilic cycloalkyl or alkyl substituents (e.g., 2-cyclohexyl derivative with MW 219.33 and LogP ~3.0) [2].

Physicochemical Characterization Basicity Thermal Properties

Chiral Differentiation: Racemic vs. Enantiopure Forms in Stereospecific Applications

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine possesses a chiral center at the 5-position and exists as (R)- and (S)-enantiomers. The racemic mixture is the standard commercial form, but the enantiopure (R)-isomer (CAS 68254-43-3) is also documented as a distinct chemical entity with potential stereospecific biological interactions [1]. The compound's calculated physical properties include zero rotatable bonds and a sp³-hybridized carbon proportion of 57%, indicating a conformationally constrained scaffold that may amplify stereochemical effects in target binding [2]. In contrast, achiral benzimidazole analogs lacking the saturated 5-position amine cannot offer stereochemical diversity for structure-activity relationship (SAR) exploration.

Chiral Resolution Stereochemistry Asymmetric Synthesis

Commercial Availability and Cost Gradient vs. 2-Substituted Analogs

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (racemic) is commercially available from multiple suppliers at ≥95% purity . Pricing from Biosynth is $1,476.00 for 50 mg and $4,730.00 for 0.5 g; CymitQuimica offers the compound at 884.00 € for 50 mg and 2,601.00 € for 500 mg . This pricing tier positions the unsubstituted 5-amine as a moderately priced building block relative to 2-substituted derivatives such as 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (CPI-455), which is typically custom-synthesized with longer lead times due to lower commercial demand . The availability gradient reflects the compound's status as a versatile, unadorned scaffold suitable for early-stage diversification vs. the more specialized application profile of pre-functionalized analogs.

Procurement Cost Analysis Scaffold Selection

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine: Evidence-Backed Research Application Scenarios


Scaffold for Serotonin (5-HT₃) Receptor Antagonist Development

Derivatives of 4,5,6,7-tetrahydro-1H-benzimidazol-5-amine have been synthesized and evaluated as novel 5-HT₃ receptor antagonists, demonstrating that this scaffold provides a viable core for central nervous system-targeted drug discovery [1]. The primary amine at the 5-position enables systematic SAR exploration through acylation, sulfonylation, or urea formation, as exemplified by the synthesis of 1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1H-5-benzimidazolyl)urea via reaction with 2-methoxyphenyl isocyanate [1]. Researchers pursuing 5-HT₃ modulation should prioritize this scaffold over fully aromatic benzimidazoles due to the distinct pharmacophoric geometry conferred by the partially saturated ring system and the modifiable 5-position amine handle.

Diversifiable Core for Kinase Inhibitor and Receptor Agonist Libraries

The tetrahydrobenzimidazole core is employed in the creation of kinase inhibitors and receptor agonists, with the target compound's structural features supporting favorable binding properties [1]. The partially saturated ring system offers a different conformational profile compared to planar aromatic benzimidazoles, potentially influencing target engagement. The 5-position amine provides a primary functional handle for parallel library synthesis, while the unsubstituted 2-position allows subsequent diversification that is not possible with pre-functionalized 2-alkyl or 2-cycloalkyl analogs. This scenario is supported by the compound's documented utility as a versatile small-molecule scaffold and the class-level evidence of tetrahydrobenzimidazole derivatives as pharmacologically active entities .

Stereochemical SAR Exploration Using Racemic and Enantiopure Forms

Given the chiral center at the 5-position [1], researchers can strategically employ the racemic mixture (CAS 72748-85-7) for initial hit identification and broad SAR exploration, then transition to the enantiopure (R)-isomer (CAS 68254-43-3) for stereospecific optimization upon observing promising activity. This sequential approach conserves resources during early-stage discovery while enabling definitive resolution of stereochemistry-activity relationships. The scaffold's conformational rigidity (0 rotatable bonds; 57% sp³ carbon proportion) amplifies the impact of stereochemistry on molecular recognition, making chiral resolution studies particularly informative for this compound class. This scenario distinguishes 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine from achiral benzimidazole alternatives that preclude stereochemical SAR investigation.

Precursor for N-Substituted and Fused Heterocyclic Derivatives

The primary amine at the 5-position enables a wide range of chemical modifications including acylation, alkylation, Schiff base formation, and reductive amination [1], supporting the synthesis of diverse derivatives for further pharmacological investigation. The compound has been specifically utilized in the synthesis of N-substituted tetrahydrobenzimidazole derivatives via reactions with isocyanates, sulfonyl chlorides, and activated carboxylic acid derivatives . The tetrahydrobenzimidazole scaffold has also been incorporated into more complex frameworks, including derivatives with 5-HT₃ receptor antagonist activity . Researchers seeking a modifiable core with demonstrated downstream derivatization pathways should select this compound over 2-substituted analogs, which have reduced diversification options due to pre-occupancy of the 2-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.